molecular formula C18H15ClFNO3 B2947982 2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1421482-06-5

2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2947982
CAS No.: 1421482-06-5
M. Wt: 347.77
InChI Key: TVOMPNRDBPXBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as a methoxyphenoxy butynyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while substitution reactions may introduce new functional groups into the benzamide core.

Scientific Research Applications

2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of new biochemical assays or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, while the methoxyphenoxy butynyl side chain may modulate its activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3/c1-23-15-9-2-3-10-16(15)24-12-5-4-11-21-18(22)17-13(19)7-6-8-14(17)20/h2-3,6-10H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMPNRDBPXBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.